molecular formula C11H10BrN3O2 B1483644 4-bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2097963-53-4

4-bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1483644
CAS No.: 2097963-53-4
M. Wt: 296.12 g/mol
InChI Key: ZMVXDRDVQHIKLH-UHFFFAOYSA-N
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Description

4-Bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is a complex organic compound characterized by its bromine, ethyl, pyridin-3-yl, and pyrazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps, starting with the formation of the pyrazole ring. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole core, followed by bromination and subsequent functional group modifications[_{{{CITATION{{{_1{Recent methods for the synthesis of fused pyrazolo 3,4 (4,3)-.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

  • Reduction: The bromine atom can be reduced to form a corresponding bromide.

  • Substitution: The pyridin-3-yl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.

  • Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Esters, amides, and other carboxylic acid derivatives.

  • Reduction: Bromides and other reduced forms of the compound.

  • Substitution: Substituted pyrazoles and pyridines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine atom makes it a versatile intermediate in organic synthesis.

Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its pyrazole and pyridine groups are known to interact with various biological targets.

Medicine: Research has indicated that derivatives of this compound may have therapeutic properties, including anti-inflammatory and anticancer activities. It is being explored for its potential use in drug development.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyridine groups can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 4-Bromo-1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

  • 3-(Pyridin-3-yl)-1-ethyl-1H-pyrazole-5-carboxylic acid

  • 4-Bromo-1-ethyl-1H-pyrazole-5-carboxylic acid

Uniqueness: 4-Bromo-1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of both bromine and pyridin-3-yl groups provides distinct chemical properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

4-bromo-2-ethyl-5-pyridin-3-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN3O2/c1-2-15-10(11(16)17)8(12)9(14-15)7-4-3-5-13-6-7/h3-6H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVXDRDVQHIKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C2=CN=CC=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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